Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
Overview
Description
Preparation Methods
The synthesis of ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of ethyl 3-amino-1,2,4-oxadiazole-5-carboxylate with bromine under controlled conditions . The reaction is carried out in an inert atmosphere, usually at low temperatures (2-8°C), to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels .
Chemical Reactions Analysis
Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form oxadiazole derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bromine, amines, thiols, and various catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the oxadiazole ring play crucial roles in its reactivity and biological activity . The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate: This compound has a methyl group instead of a bromine atom, which affects its reactivity and biological activity.
Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate:
3-Bromo-5-methyl-1,2,4-oxadiazole: This compound has a methyl group in addition to the bromine atom, leading to unique reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O3/c1-2-10-4(9)3-7-5(6)8-11-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPHHQVOADRTJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616219 | |
Record name | Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121562-09-2 | |
Record name | Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121562-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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